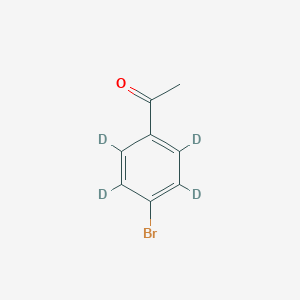

4'-Bromoacetophenone-d4

描述

4’-Bromoacetophenone-d4 is a deuterated derivative of 4’-Bromoacetophenone, where the hydrogen atoms in the acetophenone moiety are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, including its stability and ability to act as a labeling agent in spectroscopic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromoacetophenone-d4 typically involves the bromination of acetophenone-d4. The process begins with the preparation of acetophenone-d4, which is then subjected to bromination using bromine in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like carbon disulfide under reflux conditions. The general reaction scheme is as follows:

Preparation of Acetophenone-d4: Acetophenone is deuterated by exchanging the hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a base.

Industrial Production Methods

Industrial production of 4’-Bromoacetophenone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

4’-Bromoacetophenone-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Heck and Suzuki coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Heck and Suzuki Coupling: Palladium catalysts in the presence of bases like potassium carbonate or sodium acetate.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.

Coupling: Biphenyl derivatives.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

科学研究应用

Chemical Synthesis

4'-Bromoacetophenone-d4 serves as a versatile building block in organic synthesis. Its applications include:

- Coupling Reactions : It is commonly employed in cross-coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals.

- Substitution Reactions : The bromine atom in this compound can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Mechanistic Studies : The presence of deuterium allows for detailed mechanistic studies using techniques like NMR spectroscopy, where the different magnetic properties of deuterium compared to hydrogen can provide insights into reaction pathways.

Spectroscopic Applications

The unique properties of this compound make it an excellent candidate for spectroscopic studies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated compounds are invaluable in NMR studies due to the reduced background noise from hydrogen signals. This allows for clearer interpretation of spectra and better understanding of molecular dynamics .

- Mass Spectrometry : The isotopic labeling with deuterium assists in distinguishing between different molecular species during mass spectrometric analysis, enhancing the accuracy of structural elucidation.

Biological Research

In biological contexts, this compound is used for:

- Labeling Studies : Its ability to act as a labeling agent enables researchers to trace biochemical pathways and interactions within complex biological systems. This is particularly useful in pharmacokinetics and drug metabolism studies.

- Potential Therapeutic Applications : Investigations into its role as a photoinducible DNA cleaving agent suggest potential uses in targeted therapies and drug development.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Synthesis of Fine Chemicals : It plays a role in the production of various fine chemicals and pharmaceuticals, leveraging its reactivity and stability.

Case Studies

Several research studies have highlighted the applications of this compound:

- A study demonstrated its effectiveness in facilitating cross-coupling reactions under mild conditions, yielding high-purity products suitable for further functionalization .

- Another investigation utilized this compound as a probe to study reaction mechanisms via NMR spectroscopy, revealing insights into the kinetics and pathways involved in specific organic transformations .

作用机制

The mechanism of action of 4’-Bromoacetophenone-d4 involves its ability to generate phenyl radicals upon UV irradiation. These radicals can induce cleavage of DNA, making it a potential photoinducible DNA cleaving agent . In coupling reactions, it acts as an aryl halide that undergoes oxidative addition with palladium catalysts to form intermediate complexes that facilitate the formation of carbon-carbon bonds .

相似化合物的比较

Similar Compounds

- 4’-Methoxyacetophenone

- 4’-Chloroacetophenone

- 4’-Nitroacetophenone

- 2’-Bromoacetophenone

Uniqueness

4’-Bromoacetophenone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed spectroscopic studies. Compared to its non-deuterated counterparts, it offers improved traceability in biochemical and pharmacological research.

生物活性

4'-Bromoacetophenone-d4 is a deuterated derivative of 4'-bromoacetophenone, characterized by the presence of a bromine atom at the para position of the acetophenone structure. This compound, with a molecular formula of C8H7BrO and a molecular weight of 199.04 g/mol, has garnered attention in various fields due to its unique properties and biological activities. The incorporation of deuterium enhances its utility in analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of its interactions and mechanisms within biological systems.

- Molecular Formula : C8H7BrO

- Molecular Weight : 199.04 g/mol

- Appearance : White to light yellow crystalline flakes

- Solubility : Soluble in organic solvents (methanol, chloroform); insoluble in water

Synthesis

The synthesis of this compound involves several steps that typically include:

- Preparation of the Brominated Precursor : Starting with acetophenone, bromination occurs at the para position.

- Deuteration : Hydrogen atoms are replaced with deuterium to produce the final compound.

This synthetic route allows for the generation of isotopically labeled compounds that can be used in various biological assays and studies.

Biological Activity

The biological activity of this compound has been explored through various research studies, focusing on its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For example, Mannich bases derived from acetophenones have shown significant cytotoxic effects against multiple cancer cell lines, including:

- HeLa (Cervical Cancer)

- HepG2 (Liver Cancer)

- A549 (Lung Cancer)

In particular, compounds structurally similar to this compound exhibited IC50 values indicating potent activity against these cell lines, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of DNA Topoisomerase I : Similar compounds have been shown to interact with DNA topoisomerases, leading to cytotoxicity through DNA damage.

- Alkylation of Cellular Glutathione : This interaction can disrupt cellular redox balance and promote apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromoacetophenone | C8H7BrO | Parent compound; widely used in organic synthesis |

| Acetophenone | C8H8O | Lacks bromine; commonly used as a solvent |

| 2-Bromoacetophenone | C8H7BrO | Bromine at ortho position; distinct chemical behavior |

| 3-Bromoacetophenone | C8H7BrO | Bromine at meta position; differing steric effects |

The deuterated form provides additional analytical advantages not available with non-deuterated analogs, such as improved resolution in NMR spectroscopy.

Case Studies and Research Findings

- Photoredox Catalysis : A study demonstrated the use of photoredox catalysis involving 4'-bromoacetophenone for cross-coupling reactions. This method showed high yields (up to 75%) when coupled with other organic substrates, indicating its utility in synthetic organic chemistry .

- Antiproliferative Studies : Research on Mannich bases derived from acetophenones indicated that certain derivatives displayed cytotoxicity significantly higher than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as novel anticancer agents .

属性

IUPAC Name |

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYECURVXVYPVAT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481767 | |

| Record name | 4-Bromohypnone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343942-02-9 | |

| Record name | 4-Bromohypnone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。